1-Nitro-4-(nitrosomethyl)benzene
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Overview
Description
1-Nitro-4-(nitrosomethyl)benzene is an organic compound with the molecular formula C7H6N2O3 It is a derivative of benzene, featuring both nitro and nitroso functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(nitrosomethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(nitrosomethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. This reaction typically requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(nitrosomethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or nitroso groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of dinitrobenzene derivatives.
Reduction: Formation of 4-(aminomethyl)benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
1-Nitro-4-(nitrosomethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-nitro-4-(nitrosomethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can participate in redox reactions, influencing cellular processes and signaling pathways. These interactions can lead to changes in the activity of enzymes and other proteins, ultimately affecting various biological functions .
Comparison with Similar Compounds
4-Nitro-N-methylaniline: Similar structure but with a methylamino group instead of a nitrosomethyl group.
2,4-Dinitro-N-methylaniline: Contains two nitro groups and a methylamino group.
Uniqueness: 1-Nitro-4-(nitrosomethyl)benzene is unique due to the presence of both nitro and nitroso groups on the benzene ring.
Properties
CAS No. |
484678-41-3 |
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Molecular Formula |
C7H6N2O3 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
1-nitro-4-(nitrosomethyl)benzene |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-4H,5H2 |
InChI Key |
LRYUWXNYWAFFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=O)[N+](=O)[O-] |
Origin of Product |
United States |
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